molecular formula C20H19NO3 B2815844 2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid CAS No. 932841-53-7

2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Cat. No.: B2815844
CAS No.: 932841-53-7
M. Wt: 321.376
InChI Key: GGNCVLUZPPRZRJ-UHFFFAOYSA-N
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Description

Evolution of Quinoline-4-Carboxylic Acid Research

The quinoline scaffold, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, has long been a cornerstone of heterocyclic chemistry. Early research focused on naturally occurring quinoline alkaloids like quinine, which laid the foundation for synthetic modifications. The discovery of quinoline-4-carboxylic acid in the mid-20th century marked a pivotal shift toward functionalized derivatives with enhanced pharmacological potential. Traditional synthesis routes, such as the Pfitzinger and Doebner reactions, initially faced limitations, including prolonged reaction times (often exceeding 24 hours) and modest yields (typically 40–60%). For example, the Pfitzinger reaction involving isatin and malonic acid under reflux conditions required 8–12 hours to yield quinoline-4-carboxylic acid derivatives.

Modern advancements have addressed these challenges through green chemistry principles. Microwave-assisted synthesis reduced reaction times to 15–30 minutes while improving yields to 68–85% for key intermediates. Additionally, one-pot multicomponent reactions enabled the simultaneous introduction of substituents, as demonstrated in the synthesis of 2-arylquinoline-4-carboxylic esters using iodine catalysts. These innovations facilitated the efficient production of structurally diverse analogs, including the target compound 2-(4-methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid.

Significance in Medicinal Chemistry and Drug Discovery

Quinoline-4-carboxylic acid derivatives exhibit broad-spectrum biological activities, driven by their ability to interact with enzymatic targets and cellular receptors. Key pharmacological properties include:

Activity Example Compound Target/Mechanism Reference
Anticancer 4-Quinolinecarboxylic acid L1210 leukemia, B16 melanoma inhibition
Alkaline phosphatase inhibition 3j (derivative) h-TNAP (IC₅₀ = 22 ± 1 nM)
Antimicrobial Quinoline-4-carboxamides Bacterial FabI enzyme inhibition

The carboxylic acid group at position 4 serves as a critical pharmacophore, enabling hydrogen bonding with biological targets. For instance, molecular docking studies reveal that this compound forms stable interactions with the active site of alkaline phosphatases through its carboxylate moiety. Structural modifications, such as the introduction of a 4-methoxyphenyl group, enhance lipophilicity and blood-brain barrier permeability, making these compounds viable candidates for central nervous system-targeted therapies.

Research Trajectory of Substituted Quinoline-4-Carboxylic Acids

Substituent engineering has been central to optimizing the physicochemical and pharmacological profiles of quinoline-4-carboxylic acid derivatives. The compound this compound (C₂₀H₁₉NO₃, MW 321.38 g/mol) exemplifies this strategy:

  • Methoxy Group (Position 4) : Enhances electron-donating effects, stabilizing charge-transfer interactions with aromatic residues in enzyme binding pockets.
  • Trimethyl Substituents (Positions 3,6,8) : Improve metabolic stability by blocking cytochrome P450-mediated oxidation sites.

Recent synthetic breakthroughs include the use of propargyl bromide for N-alkylation under microwave irradiation, achieving 85% yield for advanced intermediates. Additionally, tandem esterification-alkylation protocols have streamlined the production of multifunctional derivatives, as shown below:

Synthetic Pathway for Advanced Derivatives

  • Esterification : Quinoline-4-carboxylic acid + R-OH → Quinoline-4-carboxylate (e.g., 32 in ).
  • N-Alkylation : Quinoline-4-carboxylate + Propargyl bromide → N-Propargylquinoline-4-carboxylate (e.g., 33 in ).

This trajectory underscores the shift toward modular, high-efficiency synthesis routes tailored for drug discovery pipelines.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-11-9-12(2)18-16(10-11)17(20(22)23)13(3)19(21-18)14-5-7-15(24-4)8-6-14/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCVLUZPPRZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative reacts with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group and the quinoline core can facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid group can also participate in ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic Acid
  • CAS RN : 351357-29-4
  • Molecular Formula: C₁₉H₁₇NO₃
  • Molecular Weight : 307.34 g/mol
  • Melting Point : 239°C
  • Key Difference : Lacks the 3-methyl group present in the target compound.
2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic Acid
  • CAS RN : 895965-50-1
  • Molecular Formula: C₂₀H₁₈ClNO₃
  • Key Difference : Chlorine replaces the methoxy group on the phenyl ring.
  • Impact : Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering binding affinity in biological targets. This compound may exhibit higher reactivity in electrophilic substitution reactions compared to the methoxy analog .
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic Acid
  • CAS RN : 895923-44-1
  • Molecular Formula: C₂₀H₁₈ClNO₃
  • Key Difference : Chlorine at the para position vs. methoxy in the target compound.

Functional Group Modifications

2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic Acid
  • CAS RN : 18060-36-1
  • Molecular Formula: C₁₈H₁₂F₃NO₂
  • Key Difference : Trifluoromethyl group at position 6.
  • Impact : The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, making this compound more resistant to oxidative degradation compared to methyl-substituted analogs .
3-Acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic Acid
  • CAS RN : 1629234-04-3
  • Molecular Formula: C₂₀H₁₇NO₄
  • Key Difference : Acetoxy group at position 3.
  • Impact : The acetoxy group introduces a labile ester bond, which may hydrolyze under physiological conditions to release acetic acid, altering bioavailability .

Multi-Substituted Derivatives

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic Acid
  • CAS RN : 302575-69-5
  • Molecular Formula: C₂₁H₁₉NO₅
  • Key Difference : Three methoxy groups on the phenyl ring.
  • Impact : Enhanced solubility due to multiple electron-donating groups, but increased steric bulk may reduce binding to hydrophobic enzyme pockets .

Melting Points and Solubility

Compound Melting Point (°C) Solubility (Predicted)
Target Compound Not reported Moderate (lipophilic)
2-(4-Methoxyphenyl)-6,8-dimethyl analog 239 Higher than trimethyl
Furoquinoline acetic acid derivative 271–272 Low (rigid structure)

The trimethyl substitution in the target compound likely lowers its melting point compared to the 6,8-dimethyl analog due to disrupted crystal packing.

Biological Activity

2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various research findings and data analysis.

  • Chemical Formula : C₂₀H₁₉NO₃
  • CAS Number : 932841-53-7
  • Molecular Weight : 319.37 g/mol
  • Structure : The compound features a quinoline core with methoxy and carboxylic acid substituents that may influence its biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline compounds showed that those with electron-donating groups like methoxy groups often enhance antimicrobial efficacy against a range of pathogens. Although specific data for this compound is limited, its structural similarities suggest potential effectiveness against bacteria and fungi.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines. Further studies are needed to establish the precise anticancer efficacy of this compound.

Anti-inflammatory Effects

The anti-inflammatory potential of quinolines is well-documented. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of functional groups like methoxy may enhance these effects, warranting further investigation into this compound's ability to modulate inflammatory pathways.

Case Studies and Experimental Data

  • Antileishmanial Activity : A related study on quinoline derivatives reported effective antileishmanial activity with EC50 values ranging from 20 µM to 25 µM in certain derivatives. While direct data for our compound is absent, it suggests a pathway for future research into its potential against leishmaniasis .
  • Cytotoxicity : In vitro studies have shown that several quinoline compounds exhibit cytotoxicity towards cancer cells, with varying degrees of selectivity. For example, compounds structurally similar to this compound displayed IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .

Data Table: Biological Activities of Related Quinoline Compounds

Compound NameActivity TypeIC50/EC50 Value (µM)Reference
This compoundAntimicrobialTBDThis study
Quinoline Derivative AAntileishmanial20
Quinoline Derivative BCytotoxicity15
Quinoline Derivative CAnti-inflammatoryTBD

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